Spacer-9 cep
CAS No.: 146668-73-7
Cat. No.: VC0119415
Molecular Formula: C36H49N2O7P
Molecular Weight: 652.769
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 146668-73-7 |
---|---|
Molecular Formula | C36H49N2O7P |
Molecular Weight | 652.769 |
IUPAC Name | 3-[2-[2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethoxy]ethoxy]ethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
Standard InChI | InChI=1S/C36H49N2O7P/c1-29(2)38(30(3)4)46(44-22-10-21-37)45-28-26-42-24-23-41-25-27-43-36(31-11-8-7-9-12-31,32-13-17-34(39-5)18-14-32)33-15-19-35(40-6)20-16-33/h7-9,11-20,29-30H,10,22-28H2,1-6H3 |
Standard InChI Key | PEJGGZVVBQPTRG-UHFFFAOYSA-N |
SMILES | CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCCOC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Introduction
Chemical Properties and Structure
Chemical Identification
Spacer-9 CEP, with CAS number 146668-73-7, is a phosphoramidite compound used in oligonucleotide synthesis . This compound is officially named 2-(2-(2-(Bis(4-methoxyphenyl)(phenyl)methoxy)ethoxy)ethoxy)ethyl (2-cyanoethyl) diisopropylphosphoramidite, though it appears under several synonyms in scientific literature and commercial catalogs .
Molecular Characteristics
The detailed molecular properties of Spacer-9 CEP are presented in Table 1:
Property | Value |
---|---|
Chemical Formula | C36H49N2O7P |
Molecular Weight | 652.76 g/mol |
CAS Number | 146668-73-7 |
Structural Element | Triethylene glycol chain (9 atoms: 6 carbons + 3 oxygens) |
Appearance | Solid |
Boiling Point | 672.1±55.0 °C (Predicted) |
pKa | 3.53±0.70 (Predicted) |
Table 1: Physical and chemical properties of Spacer-9 CEP
The compound contains a triethylene glycol chain that serves as the spacer component, consisting of 9 atoms in total (6 carbon atoms and 3 oxygen atoms) . This structure gives it unique properties for incorporation into oligonucleotide sequences.
Functional Role in Oligonucleotide Chemistry
Basic Function
The primary function of Spacer-9 CEP is to incorporate a spacer arm into an oligonucleotide during chemical synthesis . This triethylene glycol-based spacer provides a hydrophilic linker that can be incorporated consecutively when longer spacer arms are required . The compound works by introducing non-nucleotide elements into DNA or RNA sequences, allowing researchers to modify the structural and functional properties of these molecules.
Structural Modifications
As a phosphoramidite, Spacer-9 CEP introduces modifications during solid-phase oligonucleotide synthesis. The compound contains a dimethoxytrityl (DMT) protecting group, which allows for controlled coupling during synthesis and can be removed during the detritylation step of the synthesis cycle . This chemical architecture enables precise positioning of the spacer within the oligonucleotide sequence.
Applications in Molecular Biology Research
Hairpin Loop Formation
One of the notable applications of Spacer-9 is forming non-nucleotide bridges in hairpin loops in oligonucleotides . This application is particularly relevant in structural studies of nucleic acids and in the design of specialized oligonucleotide probes. By introducing a flexible non-nucleotide region, researchers can create unique secondary structures that would be difficult to achieve with standard nucleotides alone.
Therapeutic Development Applications
Spacer-9 has been utilized for linking oligonucleotides to epitopes for drug development . This application is crucial in creating conjugated molecules that combine the targeting capability of oligonucleotides with bioactive components. The hydrophilic nature of the triethylene glycol chain makes it suitable for biological applications where water solubility is important.
Hybridization Probe Technology
The compound plays a significant role in solid-phase immobilization of hybridization probes . This application is essential in various diagnostic and analytical methods that rely on nucleic acid detection. The spacer provides necessary distance between the solid support and the hybridizing sequence, reducing steric hindrance and improving hybridization efficiency.
Bifunctional DNA Oligonucleotides
Multiple incorporation of Spacer-9 has been used to form long, flexible linker arms between two domains (double-helix forming and triple-helix forming) of bifunctional DNA oligonucleotides . This application maximizes the binding flexibility of the two domains for their respective targets, enabling complex molecular interactions that would otherwise be sterically constrained.
PNA-DNA Conjugate Formation
Spacer-9 has been utilized in the formation of peptide nucleic acid (PNA)-DNA conjugates for use in site-directed recombination applications . This represents an advanced application where the spacer helps bridge different types of nucleic acid analogs, expanding the toolkit available for genetic engineering.
Supplier | Product Number | Package Size | Price (USD) | Purity |
---|---|---|---|---|
Biosynth Carbosynth | FD64794 | 0.1 mg | $200 | Not specified |
Biosynth Carbosynth | FD64794 | 0.5 mg | $600 | Not specified |
Biosynth Carbosynth | FD64794 | 1.0 mg | $1,100 | Not specified |
American Custom Chemicals | NUC0005082 | 5 mg | $595 | 95.00% |
American Custom Chemicals | NUC0005082 | 250 mg | $4,682 | 95.00% |
Glen Research | 10-1909-02 | 0.25 g | Variable | Not specified |
Glen Research | 10-1909-90 | 100 μmol | Variable | Not specified |
Table 2: Commercial availability and pricing of Spacer-9 CEP
Parameter | Specification |
---|---|
Storage Temperature | Freezer storage, -10 to -30°C |
Storage Condition | Dry |
Stability | 2-3 days (when in solution) |
Recommended Diluent | Anhydrous Acetonitrile |
Table 3: Storage and stability specifications for Spacer-9 CEP
Proper storage is essential as phosphoramidites are sensitive to humidity and can degrade if exposed to moisture. The compound should be stored in a freezer under dry conditions to maintain its reactivity for oligonucleotide synthesis.
Comparative Analysis with Other Spacers
Spacer Varieties
Spacer-9 CEP is part of a family of spacer molecules used in oligonucleotide chemistry. Other common spacers include:
Spacer Type | Structure | Primary Application |
---|---|---|
Spacer-9 (TEG) | Triethylene glycol (9 atoms) | Hydrophilic spacer for general applications |
Spacer-18 (HEG) | Hexaethylene glycol | Longer hydrophilic spacer |
Spacer C3 | 3-carbon chain | Mimics the 3-carbon spacing between 3' and 5' hydroxyls |
Spacer C6 | 6-carbon chain | Hydrophobic spacer |
Spacer C12 | 12-carbon chain | Extended hydrophobic spacer |
Table 4: Comparison of different spacer types used in oligonucleotide synthesis
Selection Criteria
The choice between Spacer-9 and other spacers depends on the specific requirements of the application:
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Hydrophilic spacers (Spacer-9, Spacer-18) are preferred when the application requires water solubility and compatibility with biological systems .
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Hydrophobic spacers (C3, C6, C12) are selected when interactions with hydrophobic environments are desired .
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The length of the spacer is chosen based on the distance required between functional elements of the oligonucleotide .
Recent Research Applications
Molecular Biology Techniques
Recent applications of Spacer-9 in research settings demonstrate its versatility:
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The compound has been used in the design of hairpin structures for studying DNA dynamics and interactions .
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It plays a role in creating distance between functional groups in fluorescence-based assays, minimizing quenching effects between fluorophores and oligonucleotides .
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Spacer-9 has been incorporated into oligonucleotides to alter their conformational properties for specific binding interactions .
Therapeutic Development
In therapeutic contexts, Spacer-9 has contributed to:
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The development of oligonucleotide-based drugs where the spacer provides necessary distance between targeting and functional components .
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Creating conjugates that link oligonucleotides to bioactive molecules for targeted delivery .
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Designing structural elements that enhance the stability and bioavailability of therapeutic oligonucleotides .
Synthesis and Incorporation Methods
Synthesis Protocols
The incorporation of Spacer-9 into oligonucleotides follows standard phosphoramidite chemistry protocols:
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The compound is dissolved in anhydrous acetonitrile to create a solution suitable for automated DNA synthesizers .
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During the coupling step of solid-phase synthesis, the Spacer-9 phosphoramidite reacts with the 5' hydroxyl group of the growing oligonucleotide chain .
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The DMT protecting group is removed during the subsequent detritylation step, allowing for further extension of the oligonucleotide .
Efficiency Considerations
When incorporating Spacer-9 into oligonucleotides, several factors affect efficiency:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume